
5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichloropyrimidine with benzylamine and sodium methylsulfide can yield the desired compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The benzyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Bis(methylsulfanyl)pyrimidine: Lacks the benzyl group, which can influence its chemical properties and biological activities.
5-Benzyl-2,4-dimethylpyrimidine:
Uniqueness
5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine is unique due to the presence of both benzyl and methylsulfanyl groups, which can enhance its chemical versatility and potential for various applications. The combination of these functional groups can lead to distinct reactivity patterns and biological activities compared to similar compounds .
Propiedades
Número CAS |
64694-32-2 |
|---|---|
Fórmula molecular |
C13H14N2S2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
5-benzyl-2,4-bis(methylsulfanyl)pyrimidine |
InChI |
InChI=1S/C13H14N2S2/c1-16-12-11(9-14-13(15-12)17-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clave InChI |
HPNOYBAEEQDWBW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NC=C1CC2=CC=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one](/img/structure/B14488503.png)

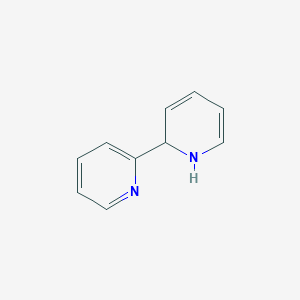
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)

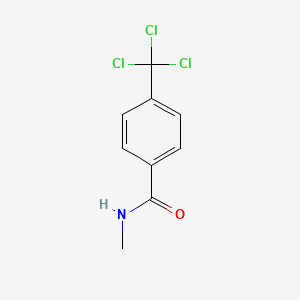
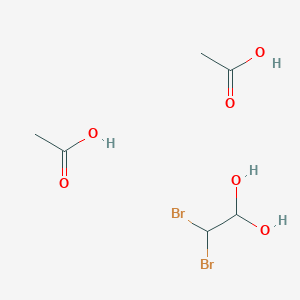
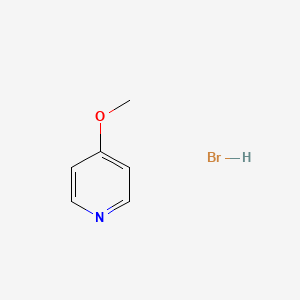

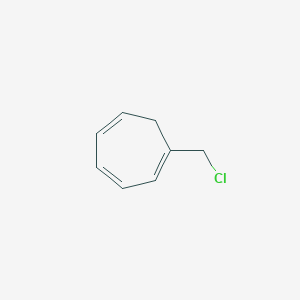
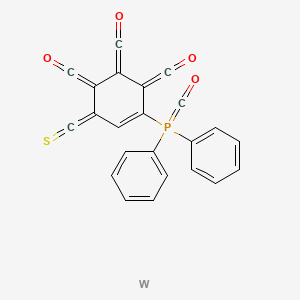
![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)

